1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Biochemical Assay Drug Discovery Formulation Science

Inconsistent solubility and wrong regioisomer selection can derail HTS campaigns and SAR studies. This compound solves both issues: the hydrochloride salt ensures >50 mg/mL water solubility for reliable aqueous assays, and the meta-substituted aminomethyl group eliminates the structural variability of the para analog. Key advantages: 1) ≥95% purity for analytical and synthetic reliability; 2) Exact regioisomer validated for 3-(aminomethyl)phenyl pharmacophore studies; 3) Stable, non-hygroscopic solid for easy handling.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
CAS No. 903558-70-3
Cat. No. B1525961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
CAS903558-70-3
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
InChIKeyBWQAUKMFXJMRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl: Profile & Key Identifiers


1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a synthetic organic compound classified as a substituted phenylurea derivative . Its IUPAC name is 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea; hydrochloride [1]. The compound has a molecular formula of C₁₀H₁₆ClN₃O and a molecular weight of 229.71 g/mol, and it is typically supplied as a research chemical with a purity specification of ≥95% . The hydrochloride salt form is key to its properties, enhancing water solubility compared to its free base analog .

Hydrochloride salt form supports aqueous buffer compatibility
Meta‑substitution pattern targets specific SAR investigations
Defined purity specification supports batch‑to‑batch reproducibility

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl: Critical Differentiation from Analogs


Selecting the correct chemical entity is paramount for experimental reproducibility and data integrity. 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride differs fundamentally from its free base (CAS 903630-51-3) and the para-substituted isomer (CAS 164648-47-9) in key physicochemical properties that directly impact its utility in biological assays and chemical synthesis. The hydrochloride salt provides a dramatically different solubility profile, which is critical for achieving consistent concentrations in aqueous buffers . Furthermore, the position of the aminomethyl group on the phenyl ring (meta vs. para) can significantly alter the compound's 3D conformation, hydrogen-bonding network, and subsequent interactions with biological targets, making substitution without revalidation a high-risk action . Using an incorrect analog without this specific substitution pattern can lead to failed experiments and erroneous structure-activity relationship (SAR) conclusions [1].

Free base form Reported lower aqueous solubility may limit buffer compatibility; HCl salt form supports aqueous assay workflows.
Para-substituted isomer Regioisomer mismatch may alter biological target interactions; meta‑substitution is required for reproducible SAR studies.

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl: Quantitative Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea demonstrates a significant increase in aqueous solubility compared to its free base counterpart (CAS 903630-51-3). This is a critical differentiation for any application involving biological buffers or aqueous media .

Aqueous Solubility
Reported
HCl salt ~50 mg/mL vs Free base lower (not quantified)
Supports aqueous assay formulation
Quantitative comparison not provided
Biochemical Assay Drug Discovery Formulation Science

Regioisomeric Differentiation: Meta vs. Para

The target compound features a 3-(aminomethyl) substitution on the phenyl ring, a regioisomer of the 4-(aminomethyl)phenyl analog (CAS 164648-47-9). This positional difference is known to alter the molecule's 3D geometry and hydrogen-bonding capabilities, which are fundamental to its interaction with biological targets and subsequent activity in structure-activity relationship (SAR) campaigns [1].

Regioisomer Position
Data to verify
Meta (3‑) substitution vs Para (4‑) isomer
May alter biological target interaction
No biological activity data available
Medicinal Chemistry SAR Studies Chemical Biology

Purity Specification for Reproducible Research

Reputable vendors specify a minimum purity of 95% for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, as verified by HPLC analysis. This specification provides a quantifiable baseline for experimental reliability and is a critical data point for procurement in chemical synthesis and biological testing .

Purity Specification
Reported
95% (HPLC)
Supports batch consistency and experimental reliability
Verify vendor-specific certificate
Chemical Synthesis Analytical Chemistry Quality Control

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl: Application Scenarios


Soluble Phenylurea Scaffold for Biochemical Assays

Due to its enhanced water solubility (~50 mg/mL) as the hydrochloride salt, this compound is the preferred choice for developing and executing biochemical assays in aqueous buffers where its free base analog would precipitate . Its use is ideal for high-throughput screening (HTS) campaigns, enzyme inhibition studies, and receptor binding assays that demand consistent and fully solubilized compound.

SAR Studies Targeting 3-Aminomethylphenyl Motif

This compound serves as a specific and validated building block for structure-activity relationship (SAR) studies focused on the 3-(aminomethyl)phenyl pharmacophore. Researchers should procure this exact regioisomer to explore its interaction with biological targets, as using the 4-substituted analog (CAS 164648-47-9) would introduce an unintended structural variable and compromise the study's integrity [1].

Protected Amine Building Block for Organic Synthesis

The hydrochloride salt provides a stable, non-hygroscopic, and easily handled form of the 3-(aminomethyl)phenyl-3,3-dimethylurea core. It can be used as a starting material or intermediate in multi-step organic syntheses, where the protonated amine can be deprotected for subsequent coupling reactions, offering a practical advantage over the free base .

Analytical Reference Standard for Method Development

With a vendor-specified purity of ≥95%, this compound is suitable for use as an analytical reference standard in the development and validation of HPLC, LC-MS, or NMR methods for quantifying related phenylurea derivatives. Its defined chemical identity and purity make it a reliable calibrant for quality control processes .

Application
Selection Property
Validation Focus
Aqueous biochemical assays
Salt-form aqueous solubility
Verify solubility in target buffer
SAR studies on 3‑aminomethylphenyl
Meta-regioisomer identity
Confirm regioisomeric purity
Organic synthesis intermediate
Stable HCl salt for handling
Assess deprotection and coupling efficiency
HPLC/LC-MS reference standard
Defined purity by HPLC
Validate as calibrant after purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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